molecular formula C12H14O2 B2574608 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] CAS No. 2248375-79-1

8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]

Cat. No. B2574608
CAS RN: 2248375-79-1
M. Wt: 190.242
InChI Key: RUHAEVIGBOLJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane], also known as MDNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDNO is a spiro-epoxide, which means it contains a spirocyclic ring and an epoxide functional group. The compound has been synthesized through various methods and has shown potential in various applications, including medicinal chemistry, material science, and environmental science.

Mechanism of Action

The mechanism of action of 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] is complex and involves the interaction of the spirocyclic ring and epoxide functional group with various biological targets. The compound has been shown to inhibit the activity of COX-2 by binding to the active site of the enzyme. 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has also been shown to interact with various proteins involved in oxidative stress and inflammation, including nuclear factor-kappa B (NF-κB) and heme oxygenase-1 (HO-1).
Biochemical and Physiological Effects
8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of COX-2 and reduce the production of inflammatory cytokines. 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has also been shown to protect against oxidative stress and inflammation in various cell types, including neuronal cells and macrophages.
In vivo studies have shown that 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] can reduce inflammation and protect against oxidative stress in animal models of various diseases, including arthritis and neurodegenerative diseases. The compound has also been shown to reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] in lab experiments is its unique structure, which allows for the synthesis of various derivatives and analogs. The compound has also shown potential in various applications, including medicinal chemistry, material science, and environmental science.
One of the limitations of using 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] in lab experiments is its complex synthesis method, which requires careful attention to the reaction conditions and purity of the reagents. The compound is also relatively expensive, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]. One area of interest is the development of 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] derivatives and analogs with improved properties for various applications, including medicinal chemistry and material science. Another area of interest is the investigation of the mechanism of action of 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] and its interactions with various biological targets. Further studies are also needed to determine the safety and toxicity of 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] in vivo, which will be important for its potential use in clinical applications.

Synthesis Methods

8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] can be synthesized through various methods, including the reaction of 2,3-dihydro-1H-naphthalene with dimethyldioxirane or m-chloroperbenzoic acid. Another method involves the reaction of 2,3-dihydro-1H-naphthalene with m-chloroperoxybenzoic acid in the presence of a catalyst. The synthesis of 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] is a complex process that requires careful attention to the reaction conditions and purity of the reagents.

Scientific Research Applications

8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has shown potential in various scientific research applications. In medicinal chemistry, 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has been studied for its anti-inflammatory and anti-cancer properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development. 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has also been investigated for its potential as a neuroprotective agent, with studies showing that it can protect against oxidative stress and inflammation in the brain.
In material science, 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has been used as a building block for the synthesis of functional materials. The compound has been incorporated into polymers and nanoparticles, which have shown potential in various applications, including drug delivery and biosensing.
In environmental science, 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has been studied for its potential as a bioremediation agent. The compound has been shown to degrade various pollutants, including polycyclic aromatic hydrocarbons (PAHs) and pesticides.

properties

IUPAC Name

8-methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-13-11-4-2-3-9-7-12(8-14-12)6-5-10(9)11/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHAEVIGBOLJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC3(C2)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.